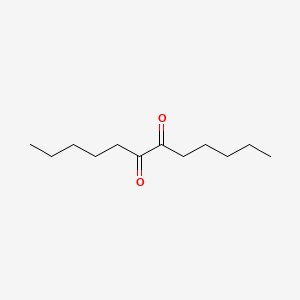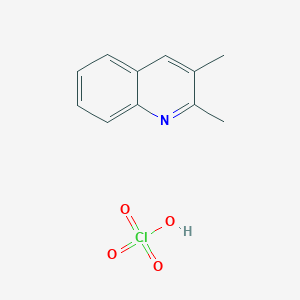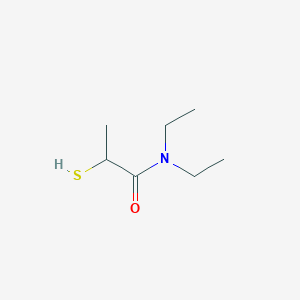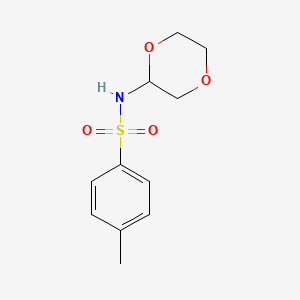
1-Methyl-2,4,5-triphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,4,5-triphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three phenyl groups and a methyl group attached to the imidazole ring, making it a highly substituted derivative. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of 1-Methyl-2,4,5-triphenyl-1H-imidazole typically involves multi-component reactions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids like diethyl ammonium hydrogen phosphate . The reaction conditions are generally mild, and the process can be conducted under solvent-free conditions, making it environmentally friendly .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
1-Methyl-2,4,5-triphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,4,5-triphenyl-1H-imidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the imidazole ring .
Comparación Con Compuestos Similares
1-Methyl-2,4,5-triphenyl-1H-imidazole can be compared with other similar compounds, such as:
2,4,5-Triphenyl-1H-imidazole: Lacks the methyl group at the 1-position, which can influence its reactivity and biological activity.
1-Methyl-2,4,5-trisubstituted imidazoles: These compounds have different substituents at the 2, 4, and 5 positions, which can significantly alter their chemical and biological properties.
1-Methyl-4,5-diphenyl-2-substituted imidazoles: These derivatives have only two phenyl groups and a different substituent at the 2-position, affecting their overall activity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
22397-44-0 |
|---|---|
Fórmula molecular |
C22H18N2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-methyl-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C22H18N2/c1-24-21(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)23-22(24)19-15-9-4-10-16-19/h2-16H,1H3 |
Clave InChI |
DTBNQONUTILGRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium bromide](/img/structure/B14717137.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)




![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
